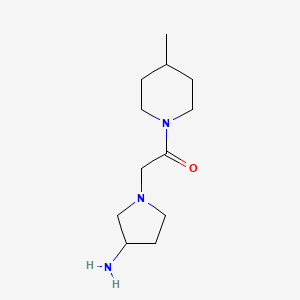

2-(3-Aminopyrrolidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-(3-aminopyrrolidin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O/c1-10-2-6-15(7-3-10)12(16)9-14-5-4-11(13)8-14/h10-11H,2-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDIPEFSZGSIJQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

2-(3-Aminopyrrolidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one, also known by its CAS number 1248419-11-5, is a synthetic organic compound characterized by a complex structure that includes both pyrrolidine and piperidine moieties. Its molecular formula is with a molecular weight of approximately 225.33 g/mol. The compound features an ethanone functional group, which is significant for its reactivity and potential biological interactions .

While direct research on the biological activity of this compound is limited, its structural characteristics suggest potential interactions with various neurotransmitter systems. Compounds with similar structures have been noted for their ability to modulate neurotransmitter receptors, which may include:

- Dopamine Receptors : Potential influence on dopaminergic pathways could suggest applications in neuropsychiatric conditions.

- Serotonin Receptors : Interaction with serotonin receptors may indicate potential antidepressant or anxiolytic effects.

- Nicotinic Acetylcholine Receptors : Given the presence of piperidine, there might be implications for cognitive enhancement or neuroprotective effects.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their known biological activities:

| Compound Name | Structure | Unique Features | Known Biological Activity |

|---|---|---|---|

| 2-(3-Aminopyrrolidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one | C12H23N3O | Different piperidine substitution | May affect receptor selectivity |

| 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one | C12H20N2O | Lacks methyl substitution | Exhibits different biological activity |

| 2-(3-Methylpiperidin-1-yl)ethanone | C10H17N | Simpler structure without amino groups | Studied for various pharmacological effects |

The unique combination of functional groups in this compound may enhance its potential as a drug candidate targeting neurological pathways while also influencing epigenetic mechanisms through histone modification.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Reactions involving amine coupling : This allows for the introduction of the aminopyrrolidine group.

- Formation of the ethanone moiety : This step is crucial for establishing the compound's reactivity profile.

These synthetic pathways are essential for producing derivatives that could exhibit enhanced biological activities .

Case Studies and Research Findings

Given the nascent stage of research surrounding this specific compound, there are currently no extensive case studies directly involving this compound. However, studies on related compounds provide insights into potential therapeutic applications:

Example Study: PLK4 Inhibitors

Research into PLK4 inhibitors has highlighted the significance of compounds that modulate cellular processes related to cancer. The mechanisms by which such inhibitors function may parallel potential pathways influenced by this compound, particularly in terms of cell cycle regulation and apoptosis .

Implications for Drug Development

The structural attributes of this compound suggest it could be explored further in pharmacological studies aimed at treating conditions such as:

- Neurodegenerative Disorders : By targeting neurotransmitter systems.

- Cognitive Disorders : Through potential modulation of cholinergic pathways.

Further investigation is required to establish concrete biological activities and therapeutic potentials.

Scientific Research Applications

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

One of the most promising applications of this compound is its role as a DPP-4 inhibitor. DPP-4 inhibitors are crucial in the management of type 2 diabetes as they enhance insulin secretion and decrease glucagon levels. Research indicates that derivatives of similar structures show significant efficacy in lowering blood glucose levels.

Case Study: DPP-4 Inhibitors

A study published in the Journal of Medicinal Chemistry highlighted a series of compounds structurally related to the target compound, demonstrating potent DPP-4 inhibition with favorable pharmacokinetic properties. The lead compound from this series showed considerable blood glucose-lowering effects in animal models, indicating potential for clinical application .

Neurological Applications

The structural characteristics of the compound suggest potential applications in neurology, particularly in treating disorders such as anxiety and depression. Compounds with similar piperidine and pyrrolidine rings have been evaluated for their anxiolytic and antidepressant activities.

Case Study: Neuropharmacology

Research indicates that compounds with piperidine derivatives exhibit selective serotonin reuptake inhibition, which is beneficial for treating depression. A study demonstrated that modifications to the piperidine structure could enhance binding affinity to serotonin receptors, suggesting that our target compound could be explored for similar effects .

Antimicrobial Activity

Emerging research suggests that compounds with similar frameworks may possess antimicrobial properties. The presence of nitrogen-rich heterocycles is often associated with increased biological activity against various pathogens.

Case Study: Antimicrobial Studies

In vitro studies have shown that certain piperidine derivatives exhibit activity against Gram-positive and Gram-negative bacteria. These findings suggest that our compound could be further investigated for its antimicrobial potential, particularly in developing new antibiotics .

Comparison with Similar Compounds

Below is a detailed analysis of key analogs and their distinguishing features:

Substituent Variations and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Bromophenyl vs. Aminopyrrolidine: The bromophenyl analog () has higher molecular weight (296.20 vs. 223.32) and logP (3.3 vs.

- Chloro Substitution: The chloro analog () lacks the aminopyrrolidine group, resulting in a simpler structure with lower molecular weight (175.65) and possible reactivity in nucleophilic substitutions.

- Dual Amine Substituents: The 4-aminopiperidine-pyrrolidine analog () exhibits higher polarity than the target compound, likely improving aqueous solubility but reducing blood-brain barrier permeability.

Preparation Methods

Carbamate and Amide Formation Using Activated Carbonyl Intermediates

One common strategy involves the reaction of amines with activated carbonyl compounds such as chloroformates or acid chlorides, or via coupling reagents to form carbamates or amides.

Use of Triphosgene and Triethylamine:

In a typical procedure, a precursor amine (e.g., 4-methylpiperidine derivative) is dissolved in dichloromethane and reacted with triphosgene and triethylamine at low temperatures (-15 to 0 °C). This generates an intermediate chloroformate or isocyanate species which then reacts with the 3-aminopyrrolidine to form the target compound. The reaction is quenched with aqueous acid, extracted, and purified by recrystallization. Yields reported for similar carbamate intermediates range from 53% to 72% under these conditions.Coupling Using Carbodiimide Reagents (e.g., HATU, EDCI):

Another widely used method is amide bond formation between carboxylic acid derivatives and amines using coupling agents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) or HATU in the presence of organic bases like N,N-diisopropylethylamine. For example, 3-aminopyrrolidin-2-one has been coupled with various carboxylic acid derivatives in dimethylformamide or tetrahydrofuran at room temperature, with reaction times ranging from 16 to 24 hours. Yields for these reactions vary from 48% to 83% depending on the substrates and conditions.

| Method | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Triphosgene / Et3N in CH2Cl2 | -15 to 0 °C, aqueous quench, recrystallization | 53 - 72 | Carbamate intermediate formation |

| HATU / DIPEA in THF or DMF | Room temp, 16-24 h, preparative HPLC purification | 48 - 83 | Amide bond formation with 3-aminopyrrolidine |

Use of 3-Aminopyrrolidin-2-one as a Key Intermediate

The compound (3R)-3-aminopyrrolidin-2-one is often used as a building block for the synthesis of this compound derivatives. It can be introduced into the reaction mixture after activation of the carboxylic acid or chloroformate intermediate.

- Example reaction: The activated ester or acid chloride intermediate is reacted with (3R)-3-aminopyrrolidin-2-one in DMF or THF, often in the presence of a base such as N,N-diisopropylethylamine, at room temperature. The product is isolated by extraction, drying, solvent removal, and chromatographic purification.

Extraction and Purification Techniques

- After the reaction, the mixture is typically diluted with water and extracted with organic solvents such as ethyl acetate or dichloromethane.

- The organic layer is washed sequentially with aqueous sodium bicarbonate, hydrochloric acid, saturated brine, and dried over anhydrous sodium sulfate.

- Solvent removal under reduced pressure yields a crude product, which is purified by silica gel column chromatography or preparative high-performance liquid chromatography (HPLC) using gradients of ethyl acetate/methanol or acetonitrile/water with 0.1% trifluoroacetic acid.

- Final recrystallization from solvent mixtures like petroleum ether/dichloromethane or ether/chloroform provides the pure compound.

Reaction Conditions and Yields Summary Table

| Step/Reaction Type | Key Reagents/Conditions | Temperature | Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| Carbamate formation | Triphosgene, Et3N, CH2Cl2 | -15 to 0 °C | 30 min | 53 - 72 | Recrystallization |

| Amide coupling | HATU or EDCI, DIPEA, DMF or THF | Room temperature | 16 - 24 hours | 48 - 83 | Preparative HPLC, silica gel column |

| Aminopyrrolidin-2-one addition | (3R)-3-Aminopyrrolidin-2-one, activated acid derivatives | Room temperature | 30 min - overnight | 48 - 83 | Extraction, chromatography |

| Extraction and washing | Water, ethyl acetate, NaHCO3, HCl, brine | Ambient | - | - | Drying over Na2SO4, solvent removal |

Research Findings and Notes

- The use of triphosgene as a phosgene substitute allows safer and more controlled generation of reactive intermediates for carbamate formation.

- Coupling reagents like HATU enable efficient amide bond formation with minimal racemization and high yields.

- The stereochemistry of the 3-aminopyrrolidine moiety (e.g., (3R)-configuration) is preserved during coupling reactions.

- Purification by preparative HPLC is often necessary to achieve high purity due to the presence of side products and unreacted starting materials.

- Reaction monitoring by NMR and mass spectrometry confirms product identity and purity.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural identity and purity of 2-(3-Aminopyrrolidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the aminopyrrolidine and methylpiperidine moieties. Compare chemical shifts to analogous compounds (e.g., piperidin-3-ylmethoxy derivatives in ).

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Reference purity standards (≥95%) as per SDS guidelines for related compounds (e.g., ).

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with the theoretical molecular formula (CHNO).

- Elemental Analysis : Verify elemental composition (C, H, N) within ±0.4% of theoretical values .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust (refer to SDS for similar aminopyrrolidine derivatives in ).

- Storage Conditions : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture or light (as advised for piperidine-based compounds in ).

- Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose of as hazardous waste per local regulations .

Advanced Research Questions

Q. What experimental strategies are effective for resolving contradictory data in pharmacological studies involving this compound?

- Methodological Answer :

- Dose-Response Curves : Conduct assays across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects. Use statistical tools like ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate reproducibility (see split-plot experimental designs in ).

- Target Selectivity Profiling : Compare binding affinities against off-target receptors (e.g., GPCRs, kinases) using radioligand displacement assays or surface plasmon resonance (SPR). Reference studies on structurally related compounds (e.g., ).

- Metabolic Stability Assays : Evaluate hepatic microsomal stability (e.g., human liver microsomes) to rule out metabolite interference .

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Methodological Answer :

- Reaction Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) vs. non-polar solvents (e.g., toluene) to enhance intermediate solubility. Monitor reaction progress via TLC or in-situ IR.

- Catalyst Screening : Evaluate palladium or copper catalysts for coupling steps. For example, Pd(OAc)/Xantphos systems improved yields in analogous piperidine syntheses ().

- Workup Procedures : Use liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product. Purity >95% is critical for biological assays .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with dopamine D receptors) using GROMACS or AMBER. Validate with experimental IC data from radioligand assays.

- ADMET Prediction Tools : Utilize SwissADME or ADMETLab 2.0 to estimate bioavailability, blood-brain barrier penetration, and CYP450 inhibition. Cross-reference with in vitro permeability assays (e.g., Caco-2 cell monolayers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.